molecular formula C19H23N3O2 B2953379 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one CAS No. 1421457-21-7

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one

Cat. No.: B2953379
CAS No.: 1421457-21-7
M. Wt: 325.412
InChI Key: LPUSZNQPZDTJDM-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C19H23N3O2 and a molecular weight of 325.41 g/mol . This structurally complex molecule features a piperidine ring connected via ether and ketone linkages to a pyrazine ring and a phenyl-substituted butanone chain, respectively. This specific architecture makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. The presence of the nitrogen-rich pyrazine moiety is of particular interest, as this heterocycle is commonly explored in the development of novel pharmacologically active agents . For instance, recent studies have shown that hybrid compounds incorporating pyrazine scaffolds can exhibit potent activity against Mycobacterium tuberculosis , suggesting potential pathways for antitubercular agent development . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes only by trained professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUSZNQPZDTJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-aryl-1-(piperidin-1-yl)butan-1-one derivatives. Key comparisons include:

Compound ID Substituents on Piperidine Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity Source
Target Compound 4-(Pyrazin-2-yloxy) Phenyl ~326.4 N/A Pyrazine enhances H-bonding potential Estimated
2r (E1) 4’-(Hydroxydiphenylmethyl) 4-Methylphenyl 428.32 191 Low yield (13%), bulky substituent
2s (E1) 4’-(Hydroxydiphenylmethyl) 4-Ethylphenyl 442.32 204 Higher yield (20%)
Compound 12 (E4) Piperidin-1-yl [1,1′-Biphenyl]-4-yl N/A N/A Active at S2R/NMDA receptors
E13 Compound 4-(Pyridin-2-yloxy-CF₃) Phenyl 392.4 N/A Trifluoromethyl enhances lipophilicity
Compound 18 (E5) 4-(Diphenylmethoxy) 4-(2-tert-Butyl)phenyl N/A N/A High yield (81%), competitive CYP2J2 inhibitor

Key Comparisons

Substituent Effects on Physicochemical Properties Pyrazine vs. Pyridine/Phenyl: The pyrazin-2-yloxy group (target compound) introduces two nitrogen atoms, improving hydrogen-bond acceptor capacity compared to pyridyl (E13) or phenyl analogs. This may enhance solubility in polar solvents or binding to polar enzyme active sites . The target compound’s pyrazine is less bulky, favoring better bioavailability .

Synthetic Routes

  • The target compound’s synthesis likely involves nucleophilic substitution between piperidin-4-ol and pyrazin-2-yl chloride, followed by coupling to 4-phenylbutan-1-one. Similar methods are used for analogs in E5 (NaBH₄ reductions) and E7 (acetate hydrolysis) .

Pharmacological Implications Receptor Binding: Compound 12 (E4), with a biphenyl group, shows activity at Sigma-2 and NMDA receptors. Enzyme Inhibition: Bulky diphenylmethoxy derivatives (E5, E9) inhibit cytochrome P450 2J2, suggesting the target’s pyrazine could modulate similar pathways with reduced steric interference .

Thermal and Spectral Data

  • Analogs like 2r and 2s (E1) exhibit melting points >180°C, indicating high crystallinity. The target compound’s pyrazine may lower melting points due to weaker crystal packing, favoring solubility .

Biological Activity

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a phenyl group, a piperidine ring, and a pyrazine moiety, which may influence its interactions with biological targets and its pharmacological properties.

The molecular formula of this compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, and it has a molecular weight of approximately 325.4048 g/mol. The presence of the pyrazine moiety is crucial as it may enhance the compound's biological activity through specific interactions with cellular targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through interactions with specific receptors and enzymes. It is hypothesized that the compound may act as a phosphodiesterase inhibitor, thereby influencing levels of cyclic nucleotides like cAMP within cells. This modulation can affect neurotransmitter release, muscle contraction, and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Analgesic Activity : The compound has been investigated for its analgesic properties, which may be beneficial in pain management.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial effects, indicating potential applications in treating infections.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructureNotable Biological Activity
This compoundStructureNeuroprotective, Analgesic
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-oneStructureAntidepressant
2-(3-Alkoxy-pyrazol)-pyrimidine derivativesStructureDHODH Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study on Phosphodiesterase Inhibition

A study demonstrated that compounds with structural similarities exhibited significant phosphodiesterase inhibition, leading to increased cAMP levels in neuronal cells. This suggests that this compound may similarly enhance cAMP signaling pathways, contributing to its neuroprotective effects .

Neurodegenerative Disease Models

In vitro models of neurodegeneration have shown that compounds with the piperidine and pyrazine structures can reduce oxidative stress markers and improve cell viability. These findings support further investigation into the therapeutic potential of this compound in conditions like Alzheimer's disease .

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